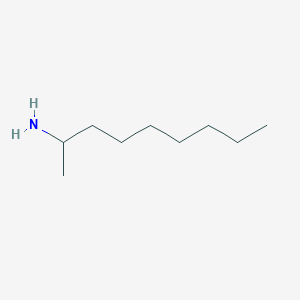
Dihydrazine sulfate
Overview
Description
Dihydrazine sulfate, also known as hydrazine hemisulfate, is a chemical compound with the formula H10N4O4S. It is a white, water-soluble solid at room temperature and is known for its various applications in chemical laboratories and industries. The compound is often preferred over pure hydrazine due to its non-volatile nature and reduced susceptibility to atmospheric oxidation during storage .
Mechanism of Action
Target of Action
Dihydrazine sulfate primarily targets aldehydes and ketones in organic compounds . The compound interacts with these targets through a process known as the Wolff-Kishner reduction , which is a method for converting aldehydes and ketones into alkanes .
Mode of Action
This compound acts by forming a hydrazone derivative when it reacts with aldehydes or ketones . This hydrazone can then be converted to the corresponding alkane by reaction with a base and heat . The overall process, known as the Wolff-Kishner reduction, removes the carbonyl oxygen in the form of water by forming an intermediate hydrazone .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the Wolff-Kishner reduction . This pathway involves the conversion of aldehydes and ketones to alkanes. The process begins with the formation of a hydrazone derivative when this compound reacts with an aldehyde or ketone. The hydrazone then undergoes a reaction with a base and heat to produce the corresponding alkane .
Pharmacokinetics
It is known that the compound is awhite, water-soluble solid at room temperature . It has a melting point of 85°C and decomposes at its boiling point . The solubility of this compound in water is 221 g/100g H2O at 30°C, 300 g/100g H2O at 40°C, and 554 g/100g H2O at 60°C .
Result of Action
The result of the action of this compound is the conversion of aldehydes and ketones to alkanes . This conversion occurs through the formation of a hydrazone derivative, which is then converted to the corresponding alkane by reaction with a base and heat . The process removes the carbonyl oxygen in the form of water, producing an alkane .
Action Environment
The action of this compound is influenced by several environmental factors. The compound is stable under a wide range of temperatures and environmental conditions . It is soluble in water and organic solvents, and it has good thermal stability and resistance to chemical corrosion . It should be stored in a cool, dry place, away from sources of ignition and flammable substances . It is also important to ensure good ventilation when using this compound and to avoid contact with skin, eyes, and other sensitive areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrazine sulfate can be synthesized by treating an aqueous solution of hydrazine (N2H4) with sulfuric acid (H2SO4). The reaction typically involves the following steps: [ \text{N2H4} + \text{H2SO4} \rightarrow \text{N2H6SO4} ] This reaction is carried out under controlled conditions to ensure the complete formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the careful addition of sulfuric acid to an aqueous hydrazine solution, followed by crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Dihydrazine sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrogen gas and water.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: It can reduce metal ions in solution, often under acidic conditions.
Substitution: Reactions typically occur in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed:
Oxidation: Nitrogen gas (N2) and water (H2O).
Reduction: Reduced metal species and hydrazine derivatives.
Substitution: Various substituted hydrazine compounds.
Scientific Research Applications
Dihydrazine sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in the synthesis of organic compounds and in analytical chemistry for the detection of certain elements.
Biology: Employed in biochemical assays and as a reagent in the study of enzyme kinetics.
Medicine: Investigated for its potential use as an anti-cancer agent and in the treatment of cachexia (a condition associated with cancer).
Industry: Utilized in the production of fibers, as a fungicide, and as an antiseptic
Comparison with Similar Compounds
Hydrazine sulfate (N2H6SO4): Similar in structure but differs in its specific applications and properties.
Hydrazine monohydrate (N2H4·H2O): A hydrated form of hydrazine with different physical properties.
Hydrazine dihydrochloride (N2H4·2HCl): A hydrochloride salt of hydrazine with distinct chemical behavior.
Uniqueness: Dihydrazine sulfate is unique due to its stability, non-volatility, and reduced susceptibility to oxidation compared to pure hydrazine. These properties make it a preferred choice in various chemical and industrial applications .
Properties
IUPAC Name |
hydrazine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H4N2.H2O4S/c2*1-2;1-5(2,3)4/h2*1-2H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLJAFVPFHRQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.NN.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10034-93-2 (Parent), 302-01-2 (Parent) | |
| Record name | Dihydrazine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5065483 | |
| Record name | Hydrazine, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13464-80-7 | |
| Record name | Dihydrazine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazine, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrazinium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDRAZINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BS6JWJ92J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of dihydrazine sulfate mentioned in these research papers?
A1: The research primarily focuses on the ability of this compound to induce prophages in lysogenic bacteria. Specifically, this compound effectively induces prophages in Escherichia coli W1709 (λ) at a concentration of 2.5 µg/ml [, ]. This suggests its potential to disrupt lysogenic cycles in bacteria.
Q2: Why is the prophage-inducing capability of this compound considered important?
A2: The research highlights the use of prophage induction as a tool for detecting potentially toxic compounds [, ]. Many environmental pollutants can cause DNA damage, and the ability of a compound to induce prophages suggests it may also have DNA-damaging properties. This makes the prophage induction assay a useful screening method for identifying potential environmental hazards.
Q3: Besides its biological activity, are there other applications of this compound mentioned in the provided research?
A3: Yes, one of the papers mentions the use of this compound as a component in a complex oxidizing agent for treating non-degradable industrial wastewater []. While the exact mechanism is not detailed in the abstract, its inclusion in the oxidizing agent suggests a role in enhancing the degradation of recalcitrant organic pollutants.
Q4: Are there any structural analogs of this compound investigated in the research, and what can be inferred from their activities?
A4: Yes, the research investigates a range of hydrazine derivatives alongside this compound [, ]. Examining the activity of these structurally related compounds provides insight into the structure-activity relationship (SAR). For instance, the research identified nine hydrazine derivatives, including phenylhydrazine hydrochloride and acetic acid hydrazide, that also exhibit prophage-inducing activity in E. coli W1709 (λ) [, ]. This suggests that certain structural features within the hydrazine moiety are crucial for this biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N'-(Bicyclo[2.2.1]heptan-2-yl)-N-(2-fluoroethyl)-N-nitrosourea](/img/structure/B79891.png)
![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)


